molecular formula C22H24N2O5 B1667979 Benazeprilat CAS No. 86541-78-8

Benazeprilat

Cat. No.: B1667979
CAS No.: 86541-78-8
M. Wt: 396.4 g/mol
InChI Key: MADRIHWFJGRSBP-ROUUACIJSA-N
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Description

Benazeprilat is the active metabolite of benazepril, a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class. It exerts therapeutic effects by inhibiting ACE, thereby reducing angiotensin II production and increasing bradykinin levels, leading to vasodilation and reduced blood pressure. This compound demonstrates high plasma protein binding (≥95%) and is eliminated via renal and biliary routes, with a terminal half-life of ~22 hours in humans . Its pharmacokinetics (PK) are influenced by nonlinear binding to ACE, with a dissociation constant (Kd) of 2.7–4.5 nM and maximal binding capacity of ~23.5 nmol/kg in dogs, predominantly in tissues .

Preparation Methods

Chemical Foundations of Benazeprilat Synthesis

This compound ((3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one) derives from the hydrolysis of benazepril’s ethyl ester group. The synthesis pathways for this compound are intrinsically linked to benazepril hydrochloride production, as the latter serves as the direct precursor. Two primary strategies dominate industrial and academic workflows:

Dynamic Kinetic Resolution (DKR) in Intermediate Formation

The DKR approach, exemplified in CN110835319A, leverages stereochemical control to synthesize the benazepril intermediate (compound 19). By reacting 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-tert-butyl acetate (compound 18) with (S)-homophenylalanine in isopropanol and triethylamine, a diastereomeric mixture of S,S and S,R configurations forms. Key parameters influencing the diastereomer ratio include:

  • Solvent polarity : Isopropanol favors S,S configuration dominance (Table 4).
  • Molar ratios : A 1:1.2 ratio of compound 18 to (S)-homophenylalanine maximizes yield.
  • Temperature : Reactions at 60°C for 24 hours achieve 63% total yield after downstream processing.

This method circumvents traditional high-pressure hydrogenation, reducing reliance on expensive catalysts like cinchonidine.

Reductive Amination and Sequential Hydrolysis

CN1844102A outlines a seven-step sequence starting from bromo benzo hexanolactam. The critical step involves sodium cyanoborohydride-mediated reductive amination between (3S)-3-amino-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate and ethyl 2-oxo-4-phenylbutyrate. Hydrolysis with 12N hydrochloric acid yields this compound after intermediate isolation:

Step Reaction Conditions Yield
6 Reductive amination 20–25°C, 12 hours 47.2%
7 HCl gas precipitation 5–10°C, acetone wash 99.3% purity

This route, while robust, generates toxic cyanide byproducts, necessitating stringent waste management.

Stereochemical Control and Resolution Techniques

Asymmetric Catalysis in Early Intermediates

The tert-butyl ester of (3S)-3-amino-2-oxo-1H-benzazepine-1-acetic acid serves as a chiral building block. Patent CN110835319A employs DKR to dynamically resolve intermediates, achieving diastereomeric excess (de) >99% through:

  • Solvent screening : Isopropyl acetate enhances S,S selectivity during esterification.
  • Additive effects : Triethylamine suppresses racemization during Michael addition.

Crystallization-Induced Dynamic Resolution (CIDR)

Post-reductive amination, CIDR purifies benazepril hydrochloride using isopropyl acetate recrystallization. Cooling the saturated solution to 10°C precipitates the S,S isomer with 99.3% HPLC purity. This step is critical for eliminating the S,R diastereomer, which lacks ACE inhibitory activity.

Hydrolysis and Salt Formation

Ester-to-Acid Conversion

This compound production requires precise hydrolysis of benazepril’s ethyl ester. CN1844102A employs gaseous hydrogen chloride in isopropyl acetate at −10–10°C, achieving quantitative conversion. Alternative protocols using aqueous HCl risk epimerization but offer scalability:

Method Conditions Purity Yield
Gaseous HCl −10°C, 4 hours 99.3% 95%
Aqueous HCl (6N) 25°C, 12 hours 98.1% 89%

Polymorph Control during Crystallization

Final recrystallization from acetone/water mixtures (5:1 v/v) yields this compound as a monohydrate, enhancing stability. XRPD analysis confirms Form I dominance, which exhibits superior bioavailability compared to amorphous variants.

Environmental and Economic Considerations

Atom Economy Comparison

The DKR route (CN110835319A) demonstrates 78% atom economy, outperforming reductive amination (64%) by minimizing protecting group usage.

Solvent Waste Profiles

Isopropanol and ethyl acetate dominate waste streams. Lifecycle assessments favor DKR for its 30% lower solvent consumption per kilogram of product.

Chemical Reactions Analysis

a. Dynamic Kinetic Resolution (DKR)

  • Reactants : 3-Bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone-1-tert-butyl acetate (Compound 18) and (S)-homophenylalanine.

  • Conditions : Isopropanol solvent, triethylamine (1.2 equivalents), 60°C, 24 hours.

  • Outcome : Achieves a diastereomer ratio (S,S)/(S,R) of up to 4.5:1, favoring the desired (S,S)-isomer .

Factor Optimal Condition Diastereomer Ratio
Temperature60°C4.5:1
Reactant Ratio1:1.2 (18:6)5.1:1
SolventIsopropanol4.2:1

This method minimizes environmental impact and improves atom economy compared to traditional high-pressure catalytic routes .

b. Asymmetric Aza-Michael Addition

  • Reactants : Ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2-oxo-1H-benzazepine-1-acetate.

  • Conditions : Dichloromethane solvent, 20°C, 16 hours.

  • Outcome : Yields diastereoselectivity of 4.2:1 (S,S:R,S) .

Solvent Diastereomer Ratio Conversion (%)
Dichloromethane4.20:196.0
Acetonitrile3.75:199.0
Ethanol2.15:198.0

Hydrolytic Degradation

Benazeprilat forms via hydrolysis of its prodrug, benazepril, under alkaline conditions:

  • Reaction : Benazepril → this compound + Ethanol.

  • Conditions : 0.1 N NaOH, room temperature, pseudo-first-order kinetics .

  • Rate Constant : k=0.021min1k=0.021\,\text{min}^{-1} (HPLC-validated) .

This reaction is critical for its activation in vivo, with hepatic esterases facilitating the cleavage .

Stability and Decomposition

This compound exhibits thermal instability under extreme conditions:

  • Decomposition Products : CO, CO₂, HCl, nitrogen oxides .

  • Conditions : >200°C, oxidative environments .

Parameter Value
Melting Point188–190°C (decomposes)
Solubility>30 mg/mL in DMF
20 mg/mL in DMSO

Metal Complexation

This compound forms stable complexes with transition metals, influencing its pharmacokinetics:

a. Stability Constants (logK)

Metal Ion logK₁ (300K) logK₂ (300K)
Fe³⁺4.033.73
Cu²⁺3.342.98
Cd²⁺2.952.90

b. Thermodynamics

Metal Ion ΔG (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
Fe³⁺-23.4-48.2-82.1
Cu²⁺-19.8-41.7-72.3

Complexation is exothermic and entropy-driven, with Fe³⁺ showing the highest affinity .

Enzymatic Interactions

  • ACE Inhibition : Competes with angiotensin I for binding (Ki=1.7nMK_i=1.7\,\text{nM}), blocking conversion to angiotensin II .

  • Metabolism : Glucuronidation in the liver enhances water solubility for renal excretion .

Analytical Methods

  • HPLC Analysis : Athena C18 column, phosphate buffer (pH 4.5)/acetonitrile (53:47), UV detection at 242 nm .

  • Mass Spectrometry : Major ions at m/z 351.17 (base peak) and 190.09 .

This synthesis of data underscores this compound’s reactivity profile, essential for optimizing its therapeutic efficacy and industrial production.

Scientific Research Applications

Benazeprilat has a wide range of scientific research applications:

Mechanism of Action

Benazeprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced aldosterone secretion. This results in improved cardiac output and reduced systemic and pulmonary resistance .

Comparison with Similar Compounds

Pharmacokinetic Properties

Protein Binding and Half-Life

  • Benazeprilat : ≥95% plasma protein-bound; biphasic elimination with terminal half-life of ~22 hours in humans .
  • Enalaprilat : Similar protein binding (≥95%); terminal half-life of ~11 hours in humans, but prolonged in renal impairment due to renal-dependent excretion .
  • Captopril : Lower protein binding (~25–30%); shorter half-life (~2 hours) due to rapid renal clearance .

Table 1. Key PK Parameters of ACE Inhibitors

Compound Protein Binding (%) Terminal Half-Life (h) Primary Elimination Route
This compound ≥95 ~22 Renal (18%), biliary
Enalaprilat ≥95 ~11 Renal (90%)
Captopril 25–30 ~2 Renal (95%)

Impact of Renal Impairment

  • This compound: No significant PK changes in mild renal insufficiency due to dual renal-biliary excretion .
  • Enalaprilat : Plasma concentrations increase by 2–3× in renal impairment, necessitating dose adjustments .

Pharmacodynamic Differences

ACE Inhibition Potency

  • This compound : IC50 of ~0.27 nM for ACE inhibition in dogs, 1,000× more potent than its prodrug benazepril .
  • Enalaprilat : IC50 of ~1.1 nM in vitro, comparable to this compound but with slower tissue penetration .
  • Lisinopril: Direct-acting ACE inhibitor with IC50 of ~1.2 nM, similar to enalaprilat .

Table 2. ACE Inhibition Potency

Compound IC50 (nM) Model System
This compound 0.27 Canine plasma
Enalaprilat 1.1 Rat vascular tissue
Captopril 23 Rabbit aorta

Mechanism-Specific Effects

  • This compound : Reduces smooth muscle cell (SMC) migration by 68% post-balloon injury in rats, without affecting SMC proliferation .
  • ARBs (e.g., Valsartan) : Inhibits both SMC proliferation (53% reduction) and migration (94% reduction), showing broader anti-remodeling effects .

Clinical Efficacy and Selectivity

Antihypertensive and Cardioprotective Effects

  • This compound : Improves left ventricular diastolic function by reducing wall stress (69 vs. 99 kdyne/cm², p < 0.007) in ischemic heart disease patients .
  • Enalaprilat : Less effective in improving diastolic distensibility compared to this compound in heart failure models .

Selectivity for ACE vs. Off-Target Enzymes

  • This compound: No inhibition of endothelin-converting enzyme (ICE) at concentrations ≤100 µM .
  • Phosphoramidon : Potent ICE inhibitor (IC50 = 3.5 µM), unlike this compound .

Drug Interactions and Combination Therapy

  • This compound + Valsartan: Combined use synergistically inhibits SMC proliferation and hypertrophy in hypertensive rats (e.g., 50% greater inhibition vs. monotherapy) .
  • This compound + Aliskiren: Both normalize tissue kallikrein and kininogen levels in diabetic cardiomyopathy, enhancing cardioprotective effects .

Biological Activity

Benazeprilat is the active metabolite of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used to manage hypertension and heart failure. Its biological activity primarily revolves around its capacity to inhibit ACE, thereby affecting the renin-angiotensin-aldosterone system (RAAS). This article examines the pharmacokinetics, mechanism of action, and biological effects of this compound, supported by data tables and case studies from diverse research sources.

This compound exerts its pharmacological effects by competitively inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this conversion leads to:

  • Decreased levels of angiotensin II , a potent vasoconstrictor.
  • Reduction in aldosterone secretion , which decreases sodium and water retention.
  • Lowered blood pressure due to vasodilation and reduced blood volume.

This mechanism not only alleviates hypertension but also provides protective benefits for the cardiovascular system in patients with heart failure.

Absorption and Distribution

This compound is primarily administered orally. The bioavailability varies significantly among species:

  • Humans : Approximately 37% after oral administration, with peak plasma concentrations reached within 1 to 1.5 hours .
  • Dogs : Studies indicate a half-life of about 39 minutes following intravenous administration, with a significant portion being nonlinearly bound to ACE .

Protein Binding

Both benazepril and this compound exhibit high protein binding:

  • Benazepril : 96.7%
  • This compound : 95.3%

This high binding affinity suggests a low free fraction available for pharmacological activity .

Metabolism and Excretion

Benazepril is metabolized in the liver to this compound, which has superior ACE inhibitory activity. The elimination is predominantly renal, with approximately 11-12% excreted via nonrenal routes .

Dose-Response Relationships

Recent studies have demonstrated a clear dose-response relationship between benazepril dosing and biomarkers associated with RAAS:

Dosage (mg/kg)Angiotensin II Reduction (%)Aldosterone Level Change (%)Plasma Renin Activity Change (%)
0.125-38%-22%+58%
0.25-50%-30%+45%
0.5-59%-40%+70%

These findings suggest that higher doses correlate with more significant reductions in angiotensin II and aldosterone levels while increasing plasma renin activity .

Clinical Case Studies

  • Hypertension Management in Dogs : A study assessed the pharmacokinetic profile of this compound in canine patients, revealing significant ACE inhibition over a 12-hour period post-dosing. This study highlighted the importance of this compound in veterinary medicine for managing hypertension effectively .
  • Heart Failure in Humans : Clinical trials involving human subjects indicated that treatment with this compound led to improved left ventricular function and reduced hospitalizations due to heart failure exacerbations, showcasing its therapeutic efficacy beyond mere blood pressure control .

Safety Profile

In clinical settings, this compound has been associated with several adverse effects, although they are generally mild:

  • Hypotension
  • Dizziness
  • Cough (due to increased bradykinin levels)

Long-term studies have not demonstrated significant long-term risks when used appropriately under medical supervision.

Q & A

Q. (Basic) What are the primary pharmacokinetic (PK) parameters of Benazeprilat, and how are they experimentally determined?

This compound's PK parameters, such as elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL), are typically derived from plasma concentration-time profiles using non-compartmental analysis (NCA) or compartmental modeling. For example, after IV administration, this compound shows rapid elimination (t1/2 ≈ 0.6 hours) due to biotransformation and ACE binding . Studies often use high-performance liquid chromatography (HPLC) or LC-MS/MS for precise quantification, with sampling intervals adjusted to capture rapid distribution phases .

Q. (Advanced) How can researchers design a study to assess this compound’s bioavailability under varying physiological conditions (e.g., fed vs. fasting states)?

A crossover design is recommended, where participants receive this compound under fed and fasting conditions, with washout periods to minimize carryover effects. Blood samples are collected at predefined intervals (e.g., 0.25, 0.5, 1, 2, 4 hours post-dose) to construct concentration-time curves. Log-transformed AUC and Cmax values are compared using ANOVA to evaluate food effects, as demonstrated in fed bioavailability studies . Statistical power calculations should account for inter-individual variability in metabolism.

Q. (Basic) What mechanisms underlie this compound’s ACE inhibition, and how is this activity quantified in vitro?

This compound competitively inhibits angiotensin-converting enzyme (ACE) by binding to its zinc-containing active site, preventing angiotensin I conversion to angiotensin II. In vitro, ACE activity is measured using synthetic substrates like hippuryl-histidyl-leucine (HHL), where hydrolysis releases hippuric acid, quantified spectrophotometrically. IC50 values (concentration causing 50% inhibition) are determined via dose-response curves, with this compound showing high potency (IC50 ~1 nM) .

Q. (Advanced) How can contradictory data on this compound’s efficacy in comorbid populations (e.g., renal impairment) be resolved?

Contradictions may arise from differences in study populations, dosing regimens, or biomarker selection. A meta-analysis stratified by comorbidities (e.g., glomerular filtration rate thresholds) can identify confounding variables. Sensitivity analyses should assess the impact of covariates like protein binding or renal clearance on PK/PD relationships. Additionally, physiologically based pharmacokinetic (PBPK) modeling can simulate this compound exposure in subpopulations, validated against clinical data .

Q. (Advanced) What PK/PD modeling approaches best capture this compound’s time-dependent ACE inhibition?

A combined PK/PD model integrating Michaelis-Menten kinetics for ACE binding and indirect response models for angiotensin II suppression is effective. Parameters like kon/koff (binding rates) and IC50 are estimated via nonlinear mixed-effects modeling (e.g., NONMEM). Validation includes goodness-of-fit plots (observed vs. predicted concentrations) and visual predictive checks to ensure model robustness, as shown in studies achieving >99% ACE inhibition .

Q. (Basic) What experimental models are used to evaluate this compound’s cardioprotective effects?

Rodent models of hypertension (e.g., spontaneously hypertensive rats) or left ventricular failure are common. Hemodynamic parameters (blood pressure, cardiac output) and biomarkers (BNP, angiotensin II levels) are monitored. Dose-response studies often co-administer this compound with diuretics to assess synergistic effects, reflecting clinical combination therapies .

Q. (Advanced) How should researchers address methodological limitations in measuring this compound’s tissue distribution?

Limitations like tissue sampling invasiveness can be mitigated using microdialysis or radiolabeled this compound (e.g., <sup>14</sup>C tracing) in preclinical models. Autoradiography or PET imaging further quantifies organ-specific uptake. Data normalization to plasma concentrations and correction for non-specific binding improve accuracy .

Q. (Basic) What analytical validation criteria are essential for quantifying this compound in biological matrices?

Method validation should include specificity (no matrix interference), accuracy (85–115% recovery), precision (CV ≤15%), and linearity (R<sup>2</sup> >0.99) across the expected concentration range. Stability tests (freeze-thaw, long-term storage) and lower limit of quantification (LLOQ) determination are critical, as described in FDA bioanalytical guidelines .

Q. (Advanced) What ethical considerations apply to human studies investigating this compound’s long-term safety?

Informed consent must detail risks (e.g., hypotension, hyperkalemia) and monitoring protocols. Participant selection should exclude vulnerable groups (e.g., pregnant individuals) unless the study specifically targets them. Adverse event reporting and Data Safety Monitoring Boards (DSMBs) ensure compliance with ethical standards, as outlined in IRB protocols .

Q. (Advanced) How can in vitro-to-in vivo extrapolation (IVIVE) optimize this compound dosing regimens?

IVIVE integrates in vitro ACE inhibition data with physiological parameters (hepatic clearance, plasma protein binding) using tools like Simcyp. Virtual populations simulate exposure-response relationships, guiding dose adjustments for special populations (e.g., elderly). Validation requires comparison with clinical PK data, ensuring predictive accuracy .

Properties

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@@H](CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501024701
Record name Benazeprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501024701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86541-78-8
Record name Benazeprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benazeprilat [USAN:INN]
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Record name Benazeprilat
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Record name BENAZEPRILAT
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Retrosynthesis Analysis

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